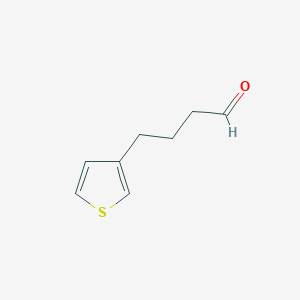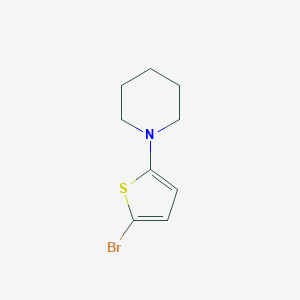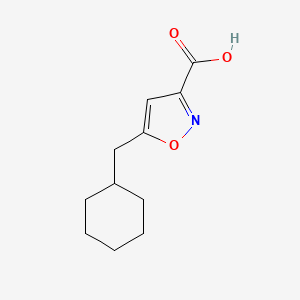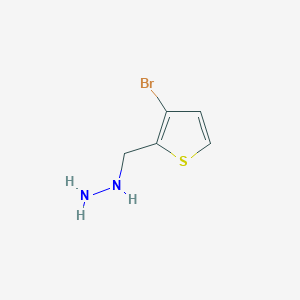
((3-Bromothiophen-2-yl)methyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Bromothiophen-2-yl)methyl)hydrazine: is an organic compound with the molecular formula C5H7BrN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a hydrazine group attached to the second position via a methyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromothiophen-2-yl)methyl)hydrazine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-bromothiophene-2-carbaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: ((3-Bromothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Products may include oxides or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and may include various substituted thiophene derivatives.
科学研究应用
Chemistry: ((3-Bromothiophen-2-yl)methyl)hydrazine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives could be screened for activity against various biological targets.
Medicine: In medicinal chemistry, this compound and its derivatives may be explored as potential drug candidates. Their ability to interact with biological macromolecules makes them of interest for drug discovery and development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as conductive polymers or dyes. Its reactivity and functional groups make it a versatile intermediate in industrial applications.
作用机制
The mechanism of action of ((3-Bromothiophen-2-yl)methyl)hydrazine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydrazine group allows for the formation of covalent bonds with biological targets, potentially leading to the modulation of their activity.
相似化合物的比较
((3-Bromothiophen-2-yl)methyl)amine: Similar structure but with an amine group instead of a hydrazine group.
((3-Bromothiophen-2-yl)methyl)hydrazone: Contains a hydrazone group instead of a hydrazine group.
((3-Bromothiophen-2-yl)methyl)carboxylic acid: Contains a carboxylic acid group instead of a hydrazine group.
Uniqueness: ((3-Bromothiophen-2-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group in its structure. This combination allows for a wide range of chemical reactions and potential applications. The hydrazine group provides reactivity towards various electrophiles, while the bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.
属性
分子式 |
C5H7BrN2S |
|---|---|
分子量 |
207.09 g/mol |
IUPAC 名称 |
(3-bromothiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2 |
InChI 键 |
CFJXEGULPOOWSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Br)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


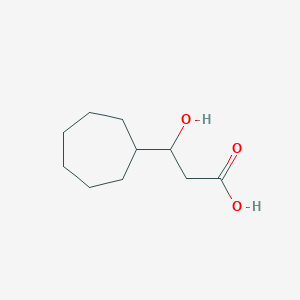
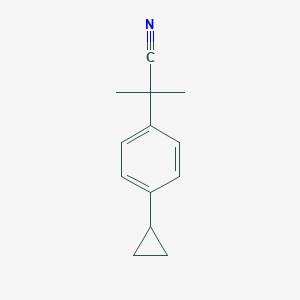
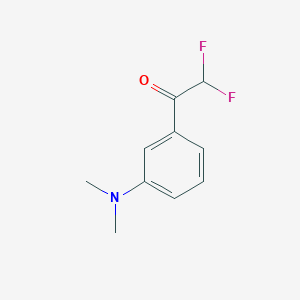
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

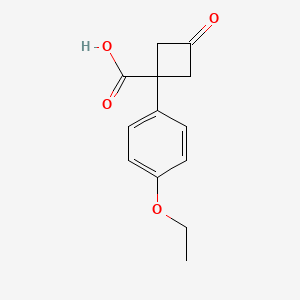
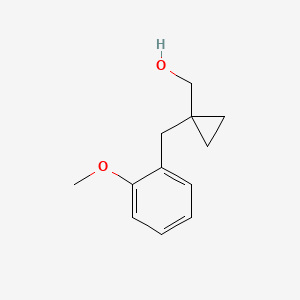

![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
